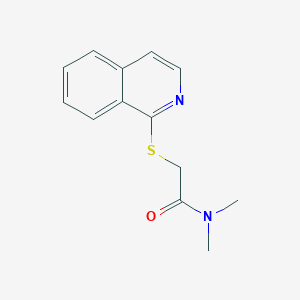![molecular formula C15H23NO4 B263348 Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)
Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as TEBPC and is widely used in organic synthesis and drug development.
Mecanismo De Acción
The mechanism of action of TEBPC is not well understood. However, it is believed to act as a carbamate inhibitor of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Biochemical and Physiological Effects:
TEBPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterase enzymes, which can lead to an increase in acetylcholine levels. This can have a variety of effects on the body, including muscle contractions, increased heart rate, and increased secretion of certain glands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TEBPC in lab experiments is its versatility. It can be used in a variety of different reactions and is a useful building block for the synthesis of other compounds. However, TEBPC can be difficult to synthesize and is relatively expensive compared to other chemicals.
Direcciones Futuras
There are many potential future directions for the use of TEBPC in scientific research. One potential area of research is the development of new drugs and other bioactive molecules. TEBPC could also be used in the development of new materials and polymers. Additionally, further research could be done to better understand the mechanism of action of TEBPC and its effects on the body.
Conclusion:
In conclusion, TEBPC is a versatile chemical compound that is widely used in scientific research. Its unique properties make it a useful building block for the synthesis of other compounds and it has a variety of biochemical and physiological effects. While there are some limitations to its use, there are many potential future directions for the use of TEBPC in scientific research.
Métodos De Síntesis
The synthesis of TEBPC is a multi-step process that involves the reaction of several different chemicals. The first step in the synthesis process is the reaction of p-nitrophenol with ethylene oxide to form 4-(2-nitroethoxy)phenol. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-(2-aminoethoxy)phenol. The final step in the synthesis process is the reaction of 4-(2-aminoethoxy)phenol with tert-butyl chloroformate to form TEBPC.
Aplicaciones Científicas De Investigación
TEBPC is primarily used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the development of drugs and other bioactive molecules. TEBPC is also used in the synthesis of polymers and other materials.
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-ethoxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-18-10-11-19-13-8-6-12(7-9-13)16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Clave InChI |
IZRZSUZKQPZLLZ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOCCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)
